molecular formula C15H11N3 B11876944 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole CAS No. 161331-45-9

2-Phenyl-1,4-dihydroimidazo[4,5-b]indole

Cat. No.: B11876944
CAS No.: 161331-45-9
M. Wt: 233.27 g/mol
InChI Key: MDWZMUZUQWOKFG-UHFFFAOYSA-N
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Description

2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is a heterocyclic compound that features both an indole and an imidazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole can be achieved through a multicomponent reaction strategy. One efficient method involves the condensation of 2-aminobenzimidazole, aromatic aldehyde, ammonium acetate, and isatin using ceric ammonium nitrate as a catalyst in aqueous ethanol . This method is advantageous due to its high yield, short reaction time, and environmentally friendly solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and the use of efficient catalysts like ceric ammonium nitrate can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4-dihydroimidazo[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

2-Phenyl-1,4-dihydroimidazo[4,5-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4-dihydroimidazo[4,5-b]indole involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been shown to inhibit the main protease (Mpro) of SARS-CoV-2 by binding to the active site and preventing viral replication . The compound’s structure allows it to form stable interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylindole: This compound is structurally similar but lacks the fused imidazole ring.

    Imidazo[4,5-b]pyridine: Another fused heterocycle with similar properties but different biological activities.

    Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substitution patterns and biological activities.

Uniqueness

2-Phenyl-1,4-dihydroimidazo[4,5-b]indole is unique due to its fused indole and imidazole rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins, particularly in antiviral applications, sets it apart from other similar compounds .

Properties

CAS No.

161331-45-9

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-phenyl-1,4-dihydroimidazo[4,5-b]indole

InChI

InChI=1S/C15H11N3/c1-2-6-10(7-3-1)14-17-13-11-8-4-5-9-12(11)16-15(13)18-14/h1-9,16H,(H,17,18)

InChI Key

MDWZMUZUQWOKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4N3

Origin of Product

United States

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